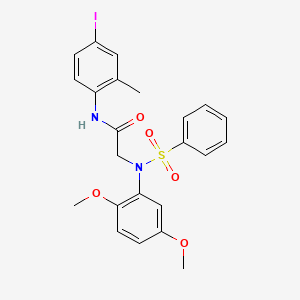![molecular formula C20H29N3O3 B3551528 5,7-diisopropyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B3551528.png)
5,7-diisopropyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
Descripción general
Descripción
5,7-diisopropyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol, also known as DNTD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DNTD is a member of the diazatricyclic family of compounds, which have been shown to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 5,7-diisopropyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells. Additionally, this compound has been shown to inhibit the activity of enzymes involved in cell proliferation, such as topoisomerase II.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains. This compound has also been shown to have antiviral activity against a number of viruses, including HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5,7-diisopropyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for large-scale experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for research on 5,7-diisopropyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol. One area of interest is in the development of new formulations of this compound that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential cancer therapy.
Aplicaciones Científicas De Investigación
5,7-diisopropyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has been investigated for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the development of new antitumor agents. Studies have shown that this compound exhibits potent cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit the growth of tumor xenografts in animal models.
Propiedades
IUPAC Name |
2-(3-nitrophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-13(2)19-9-21-11-20(14(3)4,18(19)24)12-22(10-19)17(21)15-6-5-7-16(8-15)23(25)26/h5-8,13-14,17-18,24H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSDRBUNFHRCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CN3CC(C1O)(CN(C2)C3C4=CC(=CC=C4)[N+](=O)[O-])C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[({3-[(2-ethylphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3551447.png)
![5-(3-bromo-4-methoxybenzylidene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3551455.png)
![N~2~-(3-chlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3551459.png)
![2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3551460.png)

![2-[(2-chlorobenzyl)thio]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B3551469.png)
![N-(2,4-dimethylphenyl)-2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3551475.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3551491.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551494.png)
![2-[benzyl(methylsulfonyl)amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B3551501.png)
![isopropyl 3-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3551503.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3551523.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B3551524.png)
![methyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B3551536.png)